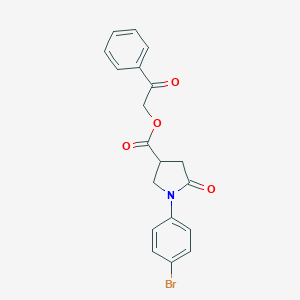![molecular formula C18H15FNO+ B271368 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as FMISO or 18F-FMISO, and it is a radiopharmaceutical agent that is used in positron emission tomography (PET) imaging. The purpose of
作用机制
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium involves the reduction of the nitro group to a nitroso group in hypoxic cells. This reduction is catalyzed by enzymes that are upregulated in hypoxic conditions. The resulting nitroso group is then trapped by intracellular macromolecules, leading to the accumulation of the compound in hypoxic cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium are related to its mechanism of action. The compound accumulates in hypoxic cells, which allows for the detection of hypoxic regions in tumors. This information can be used to guide treatment decisions, as hypoxic cells are often resistant to radiation therapy and chemotherapy.
实验室实验的优点和局限性
The advantages of using 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium in lab experiments include its high specificity for hypoxic cells and its ability to provide information on tumor oxygenation. The limitations of using this compound include the need for PET imaging equipment and the fact that it only provides information on hypoxia in solid tumors.
未来方向
There are several future directions for the use of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium in scientific research. One direction is the development of new radiopharmaceutical agents that can target other characteristics of tumors, such as angiogenesis or glucose metabolism. Another direction is the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to provide more comprehensive information on tumor characteristics. Finally, the use of this compound in clinical trials to guide treatment decisions is an important future direction for research in this field.
Conclusion:
In conclusion, 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium is a unique compound that has been widely used in scientific research as a radiopharmaceutical agent for PET imaging. Its ability to detect hypoxic regions in tumors has important implications for the treatment of cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this field is needed to fully understand the potential of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium for clinical use.
合成方法
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with methyl iodide to obtain 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium has been used in scientific research as a radiopharmaceutical agent for PET imaging. This compound is used to detect hypoxia in cancer cells, which is a common characteristic of solid tumors. The compound is taken up by cells in proportion to the oxygen concentration, and it accumulates in hypoxic cells. This allows for the detection of hypoxic regions in tumors, which can be used to guide treatment decisions.
属性
产品名称 |
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium |
|---|---|
分子式 |
C18H15FNO+ |
分子量 |
280.3 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-(3-methylisoquinolin-2-ium-2-yl)ethanone |
InChI |
InChI=1S/C18H15FNO/c1-13-10-15-4-2-3-5-16(15)11-20(13)12-18(21)14-6-8-17(19)9-7-14/h2-11H,12H2,1H3/q+1 |
InChI 键 |
WVUNERNQJMVGAD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)






![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)


